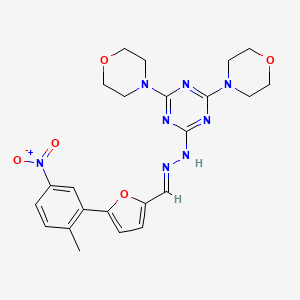![molecular formula C16H16N4O3S B5887793 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine, also known as MMTSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. MMTSA is a triazole-based molecule that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and caspase-3, which is involved in apoptosis. This compound has also been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to exhibit anti-microbial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine is its unique chemical structure, which makes it a useful tool for studying certain proteins and enzymes. Additionally, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful compound for studying these biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully considered when conducting lab experiments.
未来方向
There are several future directions for research on 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine. One area of research could focus on the development of this compound-based diagnostic tools for cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in medicine and biology. Another area of research could focus on the synthesis of new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. It has been studied extensively for its potential applications in anti-inflammatory, anti-tumor, and anti-microbial therapies, as well as its potential use as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biology.
合成方法
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 4-methylbenzenesulfonyl chloride in the presence of sodium hydroxide and triethylamine. The reaction yields this compound as a white crystalline solid in good yield. Other methods involve the reaction of 4-methoxyphenylhydrazine with 4-methylbenzenesulfonyl azide or the reaction of 4-methylbenzenesulfonyl hydrazide with 3-(4-methoxyphenyl)-1-propargyl-1H-1,2,4-triazol-5-amine.
科学研究应用
3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine has been studied extensively for its potential applications in medicine and biology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. It has been found to selectively bind to certain proteins and enzymes, making it a useful tool for identifying and studying these molecules.
属性
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-3-9-14(10-4-11)24(21,22)20-16(17)18-15(19-20)12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQKRNNDUBKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)

methylene diacetate](/img/structure/B5887748.png)
![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)
![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
